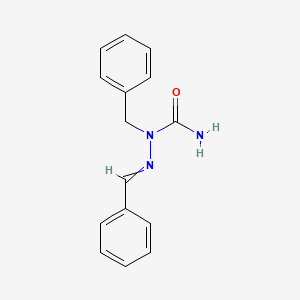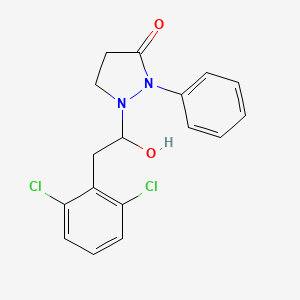
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a pyrazolidinone ring substituted with a 2,6-dichlorophenyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidinone ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazolidinone ring can be reduced to form pyrazolidine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-(2,6-Dichlorophenyl)-1-oxoethyl)-2-phenylpyrazolidin-3-one.
Reduction: Formation of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a reduction in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar 2,6-dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
2,6-Dichlorophenylbiguanide: A compound with a 2,6-dichlorophenyl group but different functional groups.
Uniqueness
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group and pyrazolidinone ring differentiate it from other similar compounds, providing unique opportunities for chemical modifications and applications.
特性
CAS番号 |
60260-70-0 |
|---|---|
分子式 |
C17H16Cl2N2O2 |
分子量 |
351.2 g/mol |
IUPAC名 |
1-[2-(2,6-dichlorophenyl)-1-hydroxyethyl]-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-7-4-8-15(19)13(14)11-17(23)20-10-9-16(22)21(20)12-5-2-1-3-6-12/h1-8,17,23H,9-11H2 |
InChIキー |
BHQODHNLCPDWKK-UHFFFAOYSA-N |
正規SMILES |
C1CN(N(C1=O)C2=CC=CC=C2)C(CC3=C(C=CC=C3Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



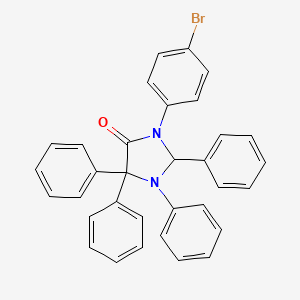
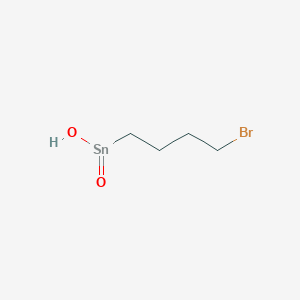
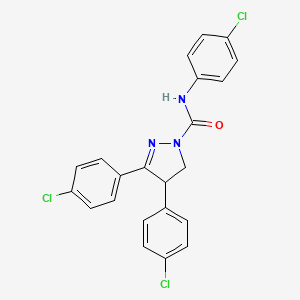

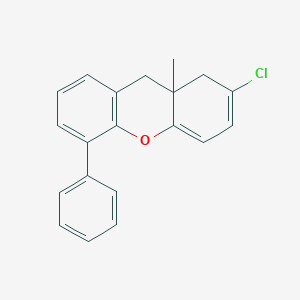
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
